
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and as intermediates in organic synthesis. The compound’s structure features a carbazole moiety substituted with tert-butyl groups at positions 3 and 6, and a benzaldehyde group at position 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde typically involves the following steps:
Formation of 3,6-Di-tert-butylcarbazole: This can be achieved by reacting carbazole with tert-butyl chloride in the presence of a strong base such as sodium hydride.
Introduction of the Benzaldehyde Group: The 3,6-Di-tert-butylcarbazole is then reacted with 4-bromobenzaldehyde under palladium-catalyzed coupling conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzoic acid.
Reduction: 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photochemistry: Employed in the development of photochemical sensors and switches due to its photophysical properties.
Intermediates in Organic Synthesis:
Mécanisme D'action
The mechanism of action of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde is largely dependent on its application:
In Organic Electronics: The compound acts as a hole-transporting material, facilitating the movement of positive charges within the device.
In Photochemistry: It can undergo photoinduced electron transfer processes, making it useful in the design of photochemical switches and sensors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Di-tert-butylcarbazole: Lacks the benzaldehyde group, making it less versatile in certain applications.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: Contains an aniline group instead of a benzaldehyde group, which alters its reactivity and applications.
Uniqueness
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde is unique due to the presence of both the carbazole and benzaldehyde functionalities. This combination allows it to participate in a wider range of chemical reactions and applications compared to its analogs.
Propriétés
Formule moléculaire |
C27H29NO |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
4-(3,6-ditert-butylcarbazol-9-yl)benzaldehyde |
InChI |
InChI=1S/C27H29NO/c1-26(2,3)19-9-13-24-22(15-19)23-16-20(27(4,5)6)10-14-25(23)28(24)21-11-7-18(17-29)8-12-21/h7-17H,1-6H3 |
Clé InChI |
MKTSBNCITFWYGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



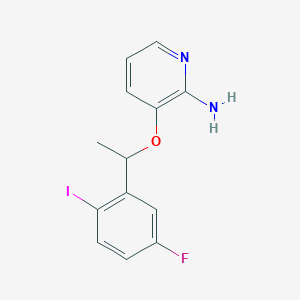
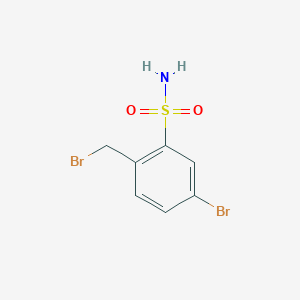
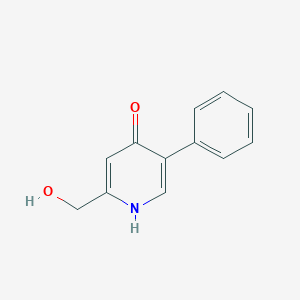
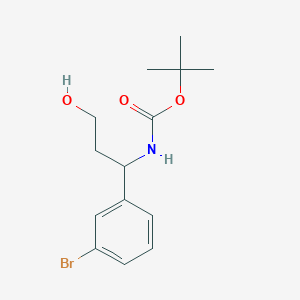
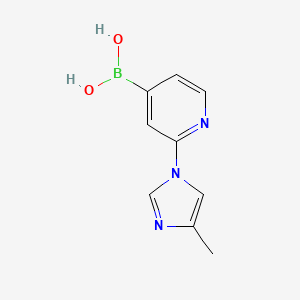
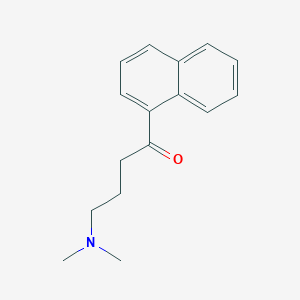
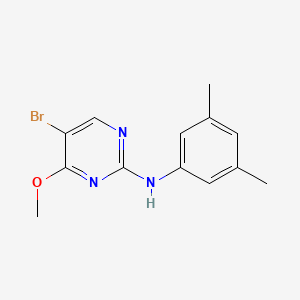
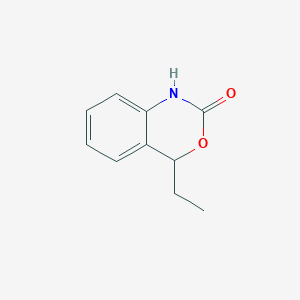
![1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13982001.png)

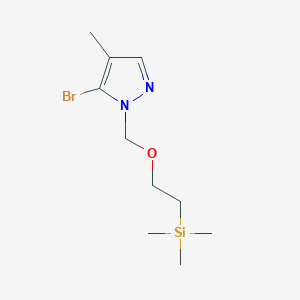
![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)

